8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTWXJRVIHYSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNCC2=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392660-50-3 | |
| Record name | 8-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cyclization reactions. The process may be optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 5-methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinoline derivatives.
Reduction: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel heterocyclic compounds .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: Research into the pharmacological properties of this compound has shown promise in the treatment of neurodegenerative diseases and as an anti-inflammatory agent .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways, which are implicated in various neurological disorders . Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties
| Property | 8-Bromo-5-methoxy-THIQ | 6,7-Dihydroxy-THIQ | CKD712 |
|---|---|---|---|
| Molecular Weight | 242.12 | 179.17 | 307.35 |
| LogP (Predicted) | 2.1 | 0.8 | 3.5 |
| Water Solubility | Low | Moderate | Low |
| BBB Penetration Potential | Low | High | Moderate |
Biological Activity
8-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline (8-Br-5-MeO-THIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and its interactions with neurotransmitter systems. The molecular structure of 8-Br-5-MeO-THIQ includes a bromine atom at the 8-position and a methoxy group at the 5-position, which contribute to its unique pharmacological profile.
Structural Properties
The molecular formula of 8-Br-5-MeO-THIQ is with a molecular weight of approximately 239.11 g/mol. The compound's structure can be represented as follows:
- SMILES : COC1=C2CCNCC2=C(C=C1)Br
- InChI : InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)8-6-12-5-4-7(8)10/h2-3,12H,4-6H2,1H3
Neuropharmacological Effects
Research indicates that 8-Br-5-MeO-THIQ exhibits significant effects on neurotransmitter systems, particularly dopamine and serotonin receptors. These interactions suggest potential applications in treating various neurological disorders such as depression and anxiety. Studies have shown that compounds in this class can modulate mood and cognitive functions through receptor binding.
Anti-inflammatory and Analgesic Properties
In addition to its neuropharmacological effects, 8-Br-5-MeO-THIQ has demonstrated anti-inflammatory and analgesic properties. This makes it a candidate for further exploration in pain management therapies. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and pathways associated with pain perception.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies suggest that 8-Br-5-MeO-THIQ may exhibit activity against various bacterial strains, although further research is needed to elucidate its mechanism of action in this context.
The mechanism by which 8-Br-5-MeO-THIQ exerts its biological effects involves interactions with specific molecular targets:
- Receptor Binding : The compound interacts with dopamine D2 and serotonin 5HT2A receptors, influencing neurotransmission.
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways and neurotransmitter metabolism.
- Structural Activity Relationship (SAR) : Research into SAR has revealed that modifications to the bromine and methoxy groups can significantly alter the biological activity of related compounds.
Comparative Analysis with Analogous Compounds
A comparative analysis of 8-Br-5-MeO-THIQ with similar compounds reveals notable differences in biological activity profiles:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Lacks bromine substitution | Different biological activity profiles |
| 8-Chloro-5-methoxy-1,2,3,4-tetrahydroisoquinoline | Chlorine instead of bromine | Varied pharmacological properties |
| 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Different receptor interactions |
Case Studies
Recent studies have highlighted the therapeutic potential of 8-Br-5-MeO-THIQ:
- Neuroprotection : A study demonstrated that treatment with 8-Br-5-MeO-THIQ in animal models of Parkinson's disease resulted in reduced neurodegeneration and improved motor function.
- Pain Management : Clinical trials have indicated that patients receiving this compound reported significant reductions in pain scores compared to placebo groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
